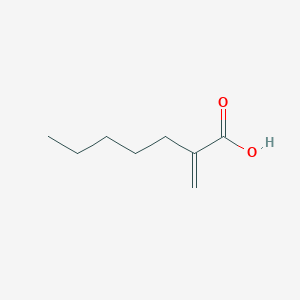

2-Methyleneheptanoic acid

Description

General Context of α,β-Unsaturated Carboxylic Acids in Organic Chemistry and Biochemistry

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. wikipedia.org This arrangement results in a unique electronic distribution, making them susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or 1,4-addition. openstax.org This reactivity is fundamental to many synthetic transformations in organic chemistry. wikipedia.orgopenstax.org

These compounds are not merely laboratory curiosities; they are integral components of various biological pathways. For instance, the citric acid cycle, a cornerstone of cellular metabolism, involves the conjugate addition of water to cis-aconitate, an α,β-unsaturated carboxylic acid. openstax.org Their propensity to undergo polymerization has also led to the development of a vast array of polyacrylate plastics. wikipedia.org The synthesis of α,β-unsaturated carboxylic acids can be achieved through several methods, including the Wittig and Horner–Wadsworth–Emmons reactions, as well as newer, more efficient copper-catalyzed carboxylations of alkynes. chemistryviews.org

Significance of the Methylene (B1212753) Group in Compound Reactivity and Stereochemistry

The exocyclic methylene group (a C=CH₂ group attached to a ring or, in this case, adjacent to the carboxyl group) in 2-methyleneheptanoic acid is a key determinant of its chemical personality. This feature introduces a degree of unsaturation that significantly influences the molecule's reactivity. ontosight.ai The double bond activates the molecule for various addition reactions. libretexts.org

From a stereochemical perspective, the planar nature of the double bond and the adjacent carboxylic acid group provides a defined spatial arrangement that can be exploited in stereoselective reactions. For example, in asymmetric hydrogenation, the substrate's geometry is crucial for achieving high enantioselectivity. rsc.orgrsc.org The methylene group also plays a role in the biological activity of some related compounds, where its presence is essential for certain inhibitory functions. nih.gov

Overview of Current Research Gaps and Emerging Directions Pertaining to this compound

While the broader class of α,β-unsaturated carboxylic acids is well-studied, this compound itself presents several avenues for further investigation. A significant portion of the existing research has focused on its role as a component of the sex pheromone of the cowpea weevil, Callosobruchus maculatus. usda.gov This has spurred interest in its synthesis and biological activity in the context of pest management.

Emerging research is beginning to explore its potential in other areas. For example, its derivatives are being investigated as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals. ontosight.aigoogle.com The asymmetric hydrogenation of this compound to produce chiral carboxylic acids is another area of active research, demonstrating its utility as a building block in stereocontrolled synthesis. rsc.org

Furthermore, related structures, such as 7-hydroxy-3-(methoxycarbonyl)-2-methyleneheptanoic acid, have been isolated from fungi and exhibit antimicrobial properties, suggesting that this compound and its derivatives could be a source of novel bioactive compounds. bbrc.in The exploration of its broader biological activities and the development of new synthetic methodologies to access this compound and its analogues remain promising directions for future research.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.198 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent |

| CAS Number | 4436-84-4 |

Table data sourced from LookChem. lookchem.com

Interactive Data Table: Research on Related Compounds

| Compound Name | Research Focus | Organism/Source | Potential Application | Reference |

| 7-hydroxy-3-(methoxycarbonyl)-2-methyleneheptanoic acid | Antimicrobial activity | Aspergillus ibericus | Antimicrobial agent | bbrc.in |

| (3S,8R)-8-hydroxy-3-carboxy-2-methylenenonanoic acid | Enhanced production through coculture | Aspergillus luchuensis | Bioactive compound synthesis | nih.gov |

| 3-methyleneheptanoic acid | Component of sex pheromone | Callosobruchus maculatus (cowpea weevil) | Pest management | usda.gov |

| L-2-Amino-3-methylenehexanoic acid | Plant stress tolerance | Groundnut root extracts | Agriculture | arccjournals.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-methylideneheptanoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h2-6H2,1H3,(H,9,10) |

InChI Key |

LANHEKZGKDEWLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyleneheptanoic Acid

Direct Synthetic Routes to 2-Methyleneheptanoic Acid

The direct synthesis of this compound and its structural analogs can be achieved through several established organic chemistry pathways. These routes primarily involve the construction of the α,β-unsaturated carboxylic acid framework.

Applications of Ring-Opening Reactions for Methylene (B1212753) Acid Synthesis

The synthesis of α-methylene carboxylic acids can be conceptualized through the strategic ring-opening of strained heterocyclic compounds. Epoxides (oxiranes) and aziridines serve as key reactive intermediates in these approaches. The inherent strain in their three-membered rings makes them susceptible to nucleophilic attack, providing a versatile method for carbon-carbon and carbon-heteroatom bond formation. rsc.org

For instance, the ring-opening of an epoxide can be catalyzed under either acidic or basic conditions. pressbooks.pubresearchgate.net Under acidic conditions, the epoxide oxygen is protonated, activating the ring for attack by even weak nucleophiles. pressbooks.pub In basic or neutral media, a stronger nucleophile is typically required for the SN2-type attack. jsynthchem.com A plausible, though not widely cited, strategy for a methylene acid could involve the reaction of a terminal epoxide with a reagent capable of introducing the C=CH-COOH moiety. More generally, reactions involving the palladium-catalyzed addition of carboxylic acids to methyleneaziridines can lead to α-amidoketones, demonstrating the principle of using ring-opening of strained heterocycles to form related functional groups. acs.orgacs.org Similarly, the acid-catalyzed ring-opening of N-methyl cyclic ketene-N,O-acetals with carboxylic acids yields amidoesters, showcasing another variant of this synthetic logic. nih.gov

Variations of Malonic Acid-Based Condensation Reactions for Analogous Structures

A more conventional and widely applied method for synthesizing α,β-unsaturated carboxylic acids, including analogs of this compound, is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org

A key variation is the Doebner modification, which utilizes pyridine (B92270) as a solvent and often as a catalyst. When one of the activating groups on the nucleophile is a carboxylic acid (as in malonic acid itself), the initial condensation product undergoes subsequent decarboxylation. wikipedia.org For the synthesis of an analogous structure like (E)-non-2-enoic acid, malonic acid is reacted with the corresponding aldehyde (heptanal) in pyridine. mdpi.com The reaction typically proceeds at room temperature over several hours. mdpi.com This methodology is broadly applicable for producing a variety of α,β-unsaturated carboxylic acids from different aldehydes. google.comthieme-connect.de

General Reaction Scheme for Doebner Modification:

In the context of this compound, a different strategy would be needed as the Knoevenagel-Doebner reaction with heptanal (B48729) yields 2-nonenoic acid. The synthesis of the target compound would likely involve the condensation of formaldehyde (B43269) with an ester of heptanoic acid that has been activated at the alpha position.

Enantioselective Synthesis of Chiral Derivatives

The creation of chiral centers from the prochiral double bond of this compound and related α-substituted acrylic acids is a significant area of research, primarily accomplished through asymmetric hydrogenation.

Asymmetric Hydrogenation Utilizing Transition Metal Catalysis

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched chiral carboxylic acids from their unsaturated precursors. researchgate.netacs.orgnih.gov While rhodium and ruthenium catalysts have been traditionally used, iridium-based catalysts have emerged as highly efficient alternatives, offering broad substrate scope and mild reaction conditions. acs.orgnih.govorganic-chemistry.org These catalysts are particularly effective for the hydrogenation of various classes of unsaturated carboxylic acids, including α-substituted acrylic acids. acs.orgnih.govnih.gov The success of this reaction hinges on the design of the chiral ligand coordinated to the metal center, which dictates the stereochemical outcome of the hydrogen addition. buchler-gmbh.com

Influence of Reaction Parameters on Enantioselectivity and Yield

The outcome of asymmetric hydrogenation is highly sensitive to various reaction parameters. Optimizing these conditions is essential for achieving maximum yield and enantioselectivity.

Pressure: The hydrogen pressure can significantly influence the enantiomeric excess (ee) of the product. acs.org For some catalyst-substrate systems, the ee is highly dependent on pressure, while for others it remains stable over a wide range. acs.org For instance, in cobalt-catalyzed hydrogenation of certain acrylic acids, increasing the hydrogen pressure to 40 atm at room temperature was found to improve the ee to 97%. nih.gov

Temperature: Temperature can affect the reaction rate and, in some cases, the enantioselectivity. rsc.org While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in ee. mdpi.com

Solvent: The choice of solvent can be critical. Protic solvents like methanol (B129727), isopropanol, or hexafluoroisopropanol (HFIP) have been identified as optimal for certain cobalt- and nickel-catalyzed hydrogenations of unsaturated carboxylic acids, affecting both activity and selectivity. nih.govnsf.gov

Additives: The addition of a base, such as triethylamine, can significantly accelerate the reaction rate in iridium-catalyzed hydrogenations, allowing for complete conversions in short timeframes, even under 1 atm of hydrogen. organic-chemistry.org

Catalyst Loading: High turnover numbers (TON) and turnover frequencies (TOF) are desirable for practical applications. Successful hydrogenations have been reported with catalyst loadings as low as 0.01 mol% to 0.05 mol%, still achieving high yields and excellent enantioselectivity. organic-chemistry.orgnih.gov

| Parameter | Effect on Reaction | Example | Ref. |

| Hydrogen Pressure | Can significantly impact enantioselectivity (ee). | Increasing pressure to 40 atm improved ee to 97% in a Co-catalyzed system. | nih.gov |

| Temperature | Affects reaction rate and can influence ee. | A 50 °C change can be needed to significantly alter kR/kS ratio. | rsc.org |

| Solvent | Can be critical for both catalytic activity and selectivity. | Hexafluoroisopropanol (HFIP) found to be optimal for full conversion and 98% ee in a Co-catalyzed reaction. | nih.gov |

| Additives | Can accelerate reaction rates. | Triethylamine addition allowed full conversion in <1 hour for an Ir-catalyzed hydrogenation. | organic-chemistry.org |

| Catalyst Loading | Lower loadings are economically and environmentally favorable. | Successful reactions achieved at 0.01 mol% with 95–98% ee. | organic-chemistry.org |

Stereoselective Derivatization of Precursor Molecules

The stereoselective synthesis of α-amino acid derivatives can be achieved through the photoredox-catalyzed C-radical addition to chiral glyoxylate-derived N-sulfinyl imines. rsc.org This method allows for the use of common carboxylic acids as radical precursors without needing prior derivatization. rsc.org The process employs nearly stoichiometric quantities of the imine and the acid radical precursor, along with a catalytic amount of an organic acridinium-based photocatalyst. rsc.org

Another approach involves the stereoselective synthesis of 2-S-ethyl(phenyl)-2-deoxy-β-glycosides, which serve as precursors to 2-deoxy-β-glycosides. ffame.org The synthesis of the 2-deoxy-β-glycosidic linkage is a known challenge in glycosylation reactions. ffame.org A common strategy utilizes donors with equatorial C-2 heteroatom substituents that act as directing groups and are subsequently removed. ffame.org

For the synthesis of α-disubstituted β-homoprolines, a stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal (B1274127) can be employed. nih.gov This method facilitates the introduction of various substituents at the α-position of the pyrrolidine (B122466) ring. The absolute configuration of the newly formed stereocenter can be controlled by either changing the configuration of the tert-butanesulfinamide chiral auxiliary or by using a different stereodivergent allylation protocol with the same auxiliary. nih.gov

The synthesis of α-pentylacrylic acid, a related α-substituted acrylic acid, can be achieved by condensing heptanoic acid with 2-amino-2-methylpropanol. google.com The resulting oxazoline (B21484) is then neutralized and converted with paraformaldehyde to an intermediate, which upon heating with an azeotrope like cumene (B47948) or xylene and subsequent hydrolysis, yields the final product. google.com

The malonic ester synthesis is another route for preparing acids like 3-methylheptanoic acid from 2-bromohexane. orgsyn.org A general method for preparing various fatty acids involves the addition of Grignard reagents to α,β-unsaturated esters. orgsyn.org For example, heptanoic acid can be prepared from diethylmalonate by deprotonation with sodium ethoxide, followed by reaction with 1-bromopentane. Subsequent hydrolysis and decarboxylation yield the final acid. quora.com

| Precursor/Starting Material | Reagents/Conditions | Product | Yield | Ref |

| Chiral glyoxylate-derived N-sulfinyl imine & Carboxylic acid | Organic acridinium-based photocatalyst, visible light | Unnatural α-amino acid derivatives | N/A | rsc.org |

| Heptanoic acid | 2-amino-2-methylpropanol, paraformaldehyde, cumene/xylene, hydrolysis | α-Pentylacrylic acid | N/A | google.com |

| Diethylmalonate | 1. Sodium ethoxide, 2. 1-bromopentane, 3. Hydrolysis, 4. Decarboxylation | Heptanoic acid | N/A | quora.com |

| Alkyl 2-alkynoates | Lithium (trimethylstannyl)(cyano)cuprate | Alkyl (Z)- or (E)-3-trimethylstannyl-2-alkenoates | High | cdnsciencepub.comcdnsciencepub.com |

| Fatty acid | 2-amino-2-methylpropanol, paraformaldehyde, azeotrope, hydrolysis | α-Substituted acrylic acids | High | google.com |

Chemical Transformations and Functionalization Strategies

Esterification Processes of the Carboxylic Acid Moiety

The esterification of carboxylic acids, including α,β-unsaturated ones like this compound, is a fundamental transformation. Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, often with the alcohol used in excess to drive the equilibrium towards the ester product. cerritos.edubyjus.com For instance, lauric acid is converted to ethyl laurate using this principle. cerritos.edu

Alternative methods are available, particularly for substrates that may be sensitive to strong acids. commonorganicchemistry.com The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a milder option. commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.comlibretexts.org Alkylation of the carboxylate with alkyl halides, such as iodomethane, or with trimethylsilyldiazomethane (B103560) (TMS-CHN₂) also yields esters. commonorganicchemistry.com

For α,β-unsaturated carboxylic acids specifically, a process has been developed for their conversion with C6-C12 alkanols, cyclopentanol, or cyclohexanol (B46403) in the presence of an acid catalyst and an entrainer to remove the water formed during the reaction. google.com A chemo-enzymatic approach combines the reduction of a carboxylic acid to an aldehyde, catalyzed by a Mycobacterium carboxylic acid reductase (CAR), followed by a Wittig reaction to produce α,β-unsaturated esters. beilstein-journals.org

| Method | Reagents | Substrate Scope | Key Features | Ref |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Simple 1° and 2° alcohols | Equilibrium-driven, often requires excess alcohol. cerritos.edubyjus.com | cerritos.edubyjus.com |

| Steglich Esterification | DCC, DMAP | Acid-sensitive substrates | Mild conditions. commonorganicchemistry.com | commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Ammonia, 1° and 2° amines/alcohols | Two-step process, versatile. commonorganicchemistry.comlibretexts.org | commonorganicchemistry.comlibretexts.org |

| Alkylation | Alkyl Halide (e.g., MeI), TMS-CHN₂ | Carboxylic acids | Avoids acidic conditions, potential for other nucleophilic site alkylation. commonorganicchemistry.com | commonorganicchemistry.com |

| Chemo-enzymatic | CAR enzyme, Wittig reagent | Aliphatic and aromatic carboxylic acids | Enzymatic reduction followed by C=C bond formation. beilstein-journals.org | beilstein-journals.org |

Oxidation Reactions for Formation of Epoxide Derivatives

The double bond in α,β-unsaturated systems like this compound is susceptible to oxidation, leading to the formation of epoxides. chemistrytalk.org A common method for this transformation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comlibretexts.org This reaction, known as epoxidation, is a concerted process where an oxygen atom is added across the double bond. chemistrytalk.orglibretexts.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. chemistrytalk.orglibretexts.org

The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the newly formed epoxide ring into a diol. libretexts.orglibretexts.org While m-CPBA is a stable and popular choice for laboratory synthesis, other peroxyacids can also be used. organicchemistrytutor.com The reactivity of the alkene influences the reaction rate, with more nucleophilic double bonds reacting faster. libretexts.org

In one specific example, the ethyl ester of 7-methyl-2-methylene-7-phenylheptanoic acid was epoxidized using permaleic acid, generated in situ from maleic anhydride (B1165640) and hydrogen peroxide, in methylene chloride. google.com Catalytic asymmetric epoxidation of α,β-unsaturated carboxylic acid imidazolides using a La-BINOL-Ph₃As=O complex has also been described, yielding α,β-epoxy peroxy tert-butyl esters which can be converted to other derivatives. nih.gov

| Alkene Substrate | Oxidizing Agent | Conditions | Product | Ref |

| Alkene | Peroxyacid (e.g., m-CPBA) | Nonaqueous solvent | Epoxide | organicchemistrytutor.comlibretexts.org |

| 7-Methyl-2-methylene-7-phenylheptanoic acid ethyl ester | Permaleic acid (from maleic anhydride and H₂O₂) | Methylene chloride, reflux | 2-(5-Methyl-5-phenylhexyl)-oxirane-2-carboxylic acid ethyl ester | google.com |

| α,β-Unsaturated carboxylic acid imidazolides | La-BINOL-Ph₃As=O complex, tert-butyl hydroperoxide | Catalytic | α,β-Epoxy peroxy tert-butyl esters | nih.gov |

Amine Addition Reactions for Aminomethyl Acrylate Analogues

The α,β-unsaturated carbonyl system in molecules like this compound is susceptible to conjugate addition (or Michael addition) of nucleophiles, including amines. libretexts.orgopenstax.org Weaker nucleophiles, such as primary and secondary amines, typically add to the β-carbon of the α,β-unsaturated system in a 1,4-addition fashion. jove.com This reaction is reversible and generally proceeds under thermodynamic control, favoring the more stable conjugate addition product. libretexts.orgopenstax.org

The conjugate addition of an amine to an electron-deficient alkene is an efficient method for forming carbon-nitrogen bonds and synthesizing β-amino derivatives. chimicatechnoacta.ru These reactions can be catalyzed by various agents, including acids and bases. chimicatechnoacta.ru For instance, the aza-Michael reaction can be catalyzed by boric acid in water or by ZrOCl₂·8H₂O on montmorillonite (B579905) K10 under solvent-free conditions. chimicatechnoacta.ru

| Amine | Substrate | Conditions/Catalyst | Product | Key Feature | Ref |

| Primary or Secondary Amine | α,β-Unsaturated Aldehyde/Ketone | Thermodynamic control | β-Amino Aldehyde/Ketone | 1,4-Conjugate addition. libretexts.orgopenstax.org | libretexts.orgopenstax.org |

| Primary or Secondary Amine | α,β-Unsaturated Ester/Nitrile | Boric acid/Water or ZrOCl₂·8H₂O/Solvent-free | β-Amino Ester/Nitrile | Efficient C-N bond formation. chimicatechnoacta.ru | chimicatechnoacta.ru |

| Primary Amine | Aldehyde/Ketone | Acid-catalyzed, reversible | Imine (Schiff base) | Nucleophilic addition followed by dehydration. openstax.org | openstax.org |

| Secondary Amine | Aldehyde/Ketone | Acid-catalyzed, reversible | Enamine | Nucleophilic addition followed by dehydration. openstax.org | openstax.org |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyleneheptanoic Acid

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-methyleneheptanoic acid rely on a combination of advanced spectroscopic methodologies. These techniques provide complementary information regarding the compound's atomic connectivity, molecular formula, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) experiments are employed to map out the carbon framework and the precise location of protons.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the vinyl protons of the methylene (B1212753) group, the protons on the alkyl chain, and the acidic proton of the carboxyl group. The vinyl protons, being directly attached to the double bond, are deshielded and typically appear as singlets or narrow triplets in the range of 5.5-6.5 ppm. The protons on the carbon adjacent to the double bond (C3) are allylic and would appear around 2.2 ppm. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often above 10-12 ppm. openstax.orglibretexts.orgnih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the α,β-unsaturated acid is expected in the 165-175 ppm region. openstax.orgprinceton.edu The sp² carbons of the double bond would appear between approximately 125 and 140 ppm. The remaining sp³ carbons of the pentyl chain would be found in the upfield region of the spectrum (14-40 ppm). docbrown.info

2D NMR: To unambiguously assign these signals and confirm connectivity, 2D NMR experiments are essential. Correlation Spectroscopy (COSY) would show correlations between coupled protons, for instance, between the protons on C3 and C4, and sequentially along the alkyl chain. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, such as from the vinyl protons to the carbonyl carbon (C1) and the allylic carbon (C3), providing definitive confirmation of the 2-methylene placement. princeton.edu

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| COOH | 10.0 - 12.0 (broad singlet) | 168 - 173 | Acidic proton, chemical shift is solvent and concentration dependent. openstax.orglibretexts.org |

| C=C H₂ | 6.2 - 6.4 (singlet) | 138 - 142 | Carbon (C2) attached to two protons. |

| C=CH ₂ | 5.6 - 5.8 (singlet) | 127 - 130 | Methylene carbon. |

| -C H₂-C=C | 2.2 - 2.4 (triplet) | 32 - 36 | Allylic protons (C3). |

| -(CH₂)₃- | 1.3 - 1.5 (multiplet) | 22 - 31 | Protons on C4, C5, C6. |

| -CH₃ | 0.9 - 1.0 (triplet) | 13 - 15 | Terminal methyl protons (C7). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₈H₁₄O₂. HRMS would confirm its exact mass of 142.0994 g/mol . In standard electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Key fragmentation pathways for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-beta cleavage and rearrangements like the McLafferty rearrangement are also common, leading to characteristic fragment ions that help to elucidate the structure of the alkyl chain. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 142 | [M]⁺• | [C₈H₁₄O₂]⁺• | Molecular Ion Peak |

| 125 | [M - OH]⁺ | [C₈H₁₃O]⁺ | Loss of a hydroxyl radical |

| 97 | [M - COOH]⁺ | [C₇H₁₃]⁺ | Loss of the carboxyl group |

| 87 | [C₄H₇O₂]⁺ | [C₄H₇O₂]⁺ | McLafferty rearrangement fragment |

| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | Cleavage of the C2-C3 bond, loss of pentyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is characterized by the distinct absorptions of its carboxylic acid and alkene functionalities. orgchemboulder.comdocbrown.info

The most prominent feature is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretch of the carbonyl group appears as a strong, sharp peak. Due to conjugation with the adjacent C=C double bond, this absorption is typically shifted to a slightly lower wavenumber (around 1690-1715 cm⁻¹) compared to a saturated carboxylic acid (1710-1760 cm⁻¹). libretexts.org The presence of the alkene is confirmed by a C=C stretching absorption around 1640-1650 cm⁻¹ and vinylic =C-H stretching peaks just above 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretch | Broad, Strong |

| 2850 - 2960 | C-H (Alkyl) | Stretch | Medium-Strong |

| 1690 - 1715 | C=O (α,β-unsaturated) | Stretch | Strong |

| 1640 - 1650 | C=C (Alkene) | Stretch | Medium |

| 1210 - 1320 | C-O (Carboxylic Acid) | Stretch | Strong |

| 910 & 990 | =C-H (Alkene) | Bend (out-of-plane) | Medium |

Optical Rotation and Circular Dichroism (CD) for Absolute Stereochemistry Determination

Optical rotation and Circular Dichroism (CD) are chiroptical techniques essential for determining the absolute stereochemistry of chiral molecules. wikipedia.org These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. pressbooks.pub

It is crucial to note that this compound is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry; therefore, it is optically inactive. It will not rotate the plane of plane-polarized light (optical rotation of 0°) and will not produce a signal in a CD spectrum.

However, these techniques are vital for characterizing related chiral compounds. For example, if the double bond were reduced to create the chiral molecule 2-methylheptanoic acid, two enantiomers, (R)-2-methylheptanoic acid and (S)-2-methylheptanoic acid, would exist. These enantiomers would rotate plane-polarized light to an equal degree but in opposite directions (e.g., +X° for one and -X° for the other). wikipedia.org CD spectroscopy could then be used to determine the absolute configuration by analyzing the signs of the Cotton effects, often after derivatization with a suitable chromophore to induce a measurable CD signal. nih.govmsu.eduacs.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for both the isolation (preparative scale) and purity analysis (analytical scale) of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis and purification of non-volatile compounds like this compound. oup.com

Analytical HPLC: For purity assessment, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. aocs.org A typical mobile phase for analyzing fatty acids is a gradient mixture of acetonitrile (B52724) and water, often acidified with a small amount of formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to sharper peaks and better retention. oup.com Detection is commonly achieved with a UV detector, as the carboxylic acid chromophore absorbs at low wavelengths (~205-210 nm). This method can effectively separate this compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination. nih.gov

Preparative HPLC: When the goal is to isolate a pure sample of the compound, preparative HPLC is employed. This technique uses the same separation principles as analytical HPLC but with larger columns, higher flow rates, and larger sample injection volumes to purify milligram-to-gram quantities of the target compound. The conditions are optimized to maximize throughput while maintaining sufficient resolution to separate the desired product from impurities. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is evaporated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, provided it is first converted into a more volatile derivative. gcms.cz Due to its carboxylic acid group, direct analysis of this compound by GC is challenging, leading to poor peak shape and thermal instability. nih.gov Therefore, derivatization is an essential step to enhance its volatility and improve chromatographic performance.

The most common derivatization strategy for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs). gcms.cznih.govwiley.com This is typically achieved through esterification with methanol (B129727) in the presence of an acid or base catalyst. nih.gov For this compound, this would result in the formation of methyl 2-methyleneheptanoate.

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical for resolving complex mixtures of FAMEs. nih.gov Polar "wax" phases (polyethylene glycol) or, more commonly, polar cyano-siloxane phases are used for the separation of FAMEs, including positional and geometric isomers. gcms.cznih.gov The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of methyl 2-methyleneheptanoate would exhibit a characteristic fragmentation pattern, including a molecular ion peak, which is crucial for its unambiguous identification. While specific retention time and mass spectral data for this compound are not widely published, general principles of FAME analysis can be applied. wiley.com

Table 1: General GC-MS Parameters for FAME Analysis

| Parameter | Typical Value/Condition |

| Derivatization Reagent | Methanolic HCl or BF3/Methanol |

| Column Type | Polar (e.g., DB-23, SP-2560) or medium-polar (e.g., DB-225) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 240 °C at 3-5 °C/min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling (including HR-LCMS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HR-LCMS), offers a powerful alternative for the analysis of this compound, especially in complex biological mixtures where minimal sample preparation is desired. nih.gov Unlike GC-MS, LC-MS can often analyze fatty acids in their native form, although derivatization can be employed to enhance chromatographic retention and ionization efficiency, especially for short-chain fatty acids. nih.gov

For the analysis of underivatized this compound, reversed-phase chromatography is typically employed. A C8 or C18 column can be used to separate the analyte from other components in the mixture based on its hydrophobicity. nih.govjsbms.jp The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. shimadzu.com

High-resolution mass spectrometry, for instance, using an Orbitrap or TOF analyzer, provides highly accurate mass measurements, which aids in the confident identification of this compound and differentiation from other compounds with the same nominal mass. nih.govprinceton.edu Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. lcms.cz

Table 2: General LC-MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Typical Value/Condition |

| Column Type | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Mass Analyzer | High-Resolution (Orbitrap, TOF) or Triple Quadrupole |

| Derivatization (optional) | Aniline or other tagging reagents |

Thin Layer Chromatography (TLC) for Screening and Fractionation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be utilized for the preliminary screening and fractionation of lipid extracts containing this compound. nih.gov It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) coated on a plate and a mobile phase (a solvent or mixture of solvents).

For the separation of fatty acids, a silica gel plate is commonly used as the stationary phase. The choice of the mobile phase is critical and depends on the polarity of the compounds to be separated. A common solvent system for separating medium-chain fatty acids is a mixture of hexane (B92381) and acetone. nih.gov After developing the plate, the separated compounds can be visualized using various reagents, such as sulfuric acid followed by charring, or phosphomolybdic acid. nih.gov

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard of this compound. While specific Rf values for this compound are not documented, they can be experimentally determined using appropriate standards and solvent systems. TLC is particularly useful for quickly assessing the presence of fatty acids in an extract and for optimizing solvent systems for column chromatography. researchgate.net

Sample Preparation and Extraction Protocols

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction procedures. These protocols aim to isolate the analyte from the complex sample matrix while minimizing degradation and contamination.

Extraction Methods from Biological Matrices (e.g., Fungal Cultures, Plant Extracts)

The extraction of this compound from biological sources like fungal cultures and plant extracts typically involves the extraction of total lipids. Several methods have been established for this purpose, with the choice depending on the nature of the sample matrix.

For fungal cultures, a common and effective method for lipid extraction is the use of a chloroform/methanol solvent system (2:1, v/v). researchgate.net This method has been shown to be efficient for extracting lipids from fungal mycelium. researchgate.net The fungal biomass is typically homogenized in the solvent mixture, followed by separation of the lipid-containing organic phase.

For plant extracts, various techniques can be employed. Maceration with organic solvents is a straightforward approach. nih.gov Soxhlet extraction, a more exhaustive method, can also be used, particularly for solid plant materials. ijpjournal.com The choice of solvent is crucial, with nonpolar solvents like petroleum ether being effective for extracting fatty acids. ijpjournal.com

Table 3: Common Lipid Extraction Methods from Biological Matrices

| Method | Biological Matrix | Key Solvents |

| Chloroform/Methanol Extraction | Fungal Cultures, Animal Tissues | Chloroform, Methanol |

| Soxhlet Extraction | Plant Materials (seeds, leaves) | Hexane, Petroleum Ether |

| Maceration | Plant Materials | Various organic solvents |

Purification Techniques (e.g., Silica-Gel Column Chromatography, Preparative HPLC)

Following the initial extraction, further purification is often necessary to isolate this compound from other co-extracted lipids and compounds.

Silica-Gel Column Chromatography is a widely used technique for the fractionation of lipid classes. researchgate.netresearchgate.net A glass column is packed with silica gel, and the crude extract is loaded onto the top. A series of solvents with increasing polarity are then passed through the column to elute different lipid classes. Nonpolar lipids will elute first with nonpolar solvents, while more polar compounds like free fatty acids will require more polar solvents for elution. The fractions are collected and can be analyzed by TLC to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher resolution purification method. warwick.ac.uk It is particularly useful for isolating specific fatty acids from complex mixtures, including the separation of isomers. silicycle.com A reversed-phase column is typically used, and the mobile phase composition is optimized to achieve the desired separation. sielc.com The fractions corresponding to the this compound peak are collected for further analysis or use. Preparative HPLC can be scaled up to purify larger quantities of the compound. warwick.ac.uk

Investigation of Biochemical Mechanisms and Biological Activities

Enzymatic Inhibition Studies of Analogues and Derivatives

The mechanism of action for many biologically active compounds is rooted in their ability to inhibit specific enzymes. For analogues of 2-methyleneheptanoic acid, research has pointed towards the disruption of essential bacterial enzymes as a key component of their antimicrobial effects.

Inhibition of Bacterial Enzymes (e.g., Peptide Deformylase by 2-Methylenehexanoic Acid Derivatives)

Peptide deformylase (PDF) is a critical enzyme in bacterial protein synthesis, responsible for removing the N-formyl group from newly synthesized polypeptides. mdpi.comresearchgate.net This process is essential for the maturation of functional proteins in a wide range of bacteria, making PDF an attractive target for the development of novel antibacterial agents. mdpi.comresearchgate.net While specific studies on the inhibition of PDF by 2-methylenehexanoic acid derivatives are not extensively detailed in the available literature, the broader class of fatty acids and their derivatives has been investigated for inhibitory activity against various enzymes in the fatty acid biosynthesis (FAS-II) pathway, which is also essential for bacterial survival. jackwestin.comresearchgate.net For instance, unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in this pathway.

The exploration of α,β-unsaturated carbonyl compounds, a class to which 2-methylenealkanoic acids belong, as potential enzyme inhibitors is based on their electrophilic nature. The double bond adjacent to the carboxyl group can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes like PDF. This covalent modification can lead to irreversible inhibition of the enzyme's function, thereby disrupting bacterial growth. While various hydroxamic acid and N-alkyl urea (B33335) derivatives have been synthesized and shown to be potent PDF inhibitors, the specific role and efficacy of 2-methylenehexanoic acid derivatives in this context remain an area for further detailed investigation. mdpi.comnih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the potency and mechanism of an inhibitor. Kinetic analysis typically involves measuring the rate of an enzymatic reaction at different substrate and inhibitor concentrations to determine key parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). nih.gov

There are several types of reversible enzyme inhibition, each with a distinct kinetic profile:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces Vmax but does not affect Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting both Km and Vmax. nih.gov

Graphical methods, such as Lineweaver-Burk plots, are commonly used to visualize and determine the type of inhibition. cdnsciencepub.com For irreversible inhibitors, which may include Michael acceptors like 2-methylenealkanoic acids, the kinetic analysis focuses on the rate of enzyme inactivation. Specific kinetic data for the interaction of this compound analogues with bacterial enzymes are not extensively reported in the current scientific literature, indicating a need for further research to quantify their inhibitory potency and elucidate their precise mechanisms of action.

Antimicrobial Activity Profiling of this compound Analogues

Analogues of this compound, particularly other unsaturated fatty acids, have demonstrated notable antimicrobial properties. Their activity is influenced by factors such as chain length and the degree of unsaturation.

Evaluation of Antibacterial Efficacy Against Pathogenic Microorganisms

Studies on related compounds, such as 2-alkynoic fatty acids, have revealed significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. nih.govmdpi.com For example, 2-hexadecynoic acid has shown potent activity against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus cereus, and Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govmdpi.com The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The mechanism of antibacterial action for fatty acids is thought to involve the disruption of the bacterial cell membrane's integrity and interference with essential metabolic processes like fatty acid synthesis. jackwestin.comnih.gov The activity of these compounds can vary between Gram-positive and Gram-negative bacteria, partly due to differences in their cell wall structures.

| Compound | Bacterium | MIC (μg/mL) |

|---|---|---|

| 2-Hexadecynoic acid | Staphylococcus aureus | 15.6 |

| 2-Hexadecynoic acid | Staphylococcus saprophyticus | 15.5 |

| 2-Hexadecynoic acid | Bacillus cereus | 31.3 |

| 2-Hexadecynoic acid | Klebsiella pneumoniae | 7.8 |

| 2-Hexadecynoic acid | Pseudomonas aeruginosa | 125 |

| 2-Hexadecynoic acid | MRSA (ATCC 43300) | 15.6 |

| 2-Hexadecynoic acid | Clinical MRSA Isolate | 3.9 |

Data sourced from studies on 2-alkynoic fatty acids as analogues. nih.govmdpi.com

Assessment of Antifungal Properties

In addition to antibacterial effects, various unsaturated fatty acids have demonstrated significant antifungal properties. nih.govmdpi.com The fungitoxicity of these compounds is dependent on their chemical structure, particularly the chain length. For 2-alkynoic acids, optimal activity has been observed with chain lengths of 10 to 12 carbons. nih.gov These compounds have been tested against a variety of fungi, including Aspergillus niger, Trichoderma viride, and the pathogenic yeast Candida albicans. nih.gov

The proposed mechanisms for their antifungal action include disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents, and inhibition of key enzymes involved in fungal metabolism. mdpi.com The efficacy of these fatty acids can be influenced by the pH of the medium and the presence of other substances that may bind to the compounds. nih.gov

| Fungus | Observation |

|---|---|

| Aspergillus niger | Susceptible |

| Trichoderma viride | Susceptible |

| Myrothecium verrucaria | Susceptible |

| Candida albicans | Susceptible |

| Trichophyton mentagrophytes | Susceptible |

| Mucor mucedo | Susceptible |

Activity is generally noted to be dependent on chain length, with C10-C12 analogues showing high toxicity. nih.gov

Modulation of Cellular Signaling Pathways by Analogues

The interaction of exogenous molecules with cellular signaling pathways can lead to profound effects on cell function, including growth, differentiation, and apoptosis. Fatty acids are known to directly and indirectly modulate numerous signaling pathways at multiple levels. nih.gov These interactions can alter cellular responses to external stimuli and have been implicated in the regulation of inflammatory processes and cell survival.

Key signaling pathways that can be influenced by fatty acids include:

Protein Kinase C (PKC) Pathway: PKC is a family of enzymes crucial for controlling various cellular functions. Certain fatty acids can directly activate or inhibit PKC isoforms, thereby affecting downstream signaling events.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK cascades (including ERK, JNK, and p38) are central to the regulation of gene expression in response to extracellular stimuli. Fatty acids can modulate the activation of these pathways, influencing cellular processes like proliferation and apoptosis.

NF-κB Signaling Pathway: This pathway is a key regulator of the immune and inflammatory responses. Some unsaturated fatty acids have been shown to inhibit the activation of NF-κB, leading to anti-inflammatory effects.

While the broad effects of various dietary fatty acids on these pathways are well-documented, specific research into the modulation of cellular signaling by this compound or its close analogues is currently limited. The presence of the reactive α,β-unsaturated system suggests a potential for these compounds to interact with key regulatory proteins, such as transcription factors or kinases, through covalent modification, but this remains a hypothetical mechanism that requires experimental validation.

Anti-inflammatory Activities (e.g., NF-κB Pathway Inhibition)

Direct studies confirming the anti-inflammatory activity of this compound are not extensively documented in current literature. However, its core structure as a heptanoic acid derivative places it within the broader class of short-chain fatty acids (SCFAs), which have established roles in modulating inflammatory responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.com The activation of NF-κB is a critical step in the inflammatory cascade. Research on various SCFAs, such as butyrate, propionate, and acetate, has demonstrated their ability to suppress the activation of the NF-κB pathway in cell models like RAW264.7 macrophages. nih.govsigmaaldrich.cn This inhibition leads to a downstream reduction in the production of inflammatory mediators, including nitric oxide (NO), TNF-α, IL-1β, and IL-6. nih.gov

The proposed mechanism for this inhibition involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, SCFAs block the translocation of NF-κB to the nucleus, thereby preventing the transcription of inflammatory genes. researchgate.net Given that this compound is a derivative of a short-chain fatty acid, it is plausible that it could exert similar anti-inflammatory effects through the modulation of the NF-κB signaling pathway, though specific experimental validation is required.

Antioxidant Capacity Investigations

The antioxidant capacity of a chemical compound refers to its ability to neutralize reactive oxygen species (ROS) or free radicals, which are implicated in cellular damage and various disease states. While specific data on the antioxidant potential of this compound is limited, the methodologies for such investigations are well-established. These assays are crucial for determining the ability of a compound to mitigate oxidative stress.

Several standard in vitro methods are employed to quantify antioxidant capacity, primarily based on electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms. nih.gov A summary of common assays is presented below.

| Assay Name | Abbreviation | Principle | Measurement |

| 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Assay | DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. nih.govscielo.sa.cr | Decrease in absorbance, typically measured spectrophotometrically. Results are often expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals). scielo.sa.cr |

| Ferric Reducing Antioxidant Power Assay | FRAP | Evaluates the ability of a compound to reduce the ferric iron (Fe³⁺) in a complex to ferrous iron (Fe²⁺), resulting in the formation of a colored product. nih.gov | Increase in absorbance at a specific wavelength. |

| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging Assay | ABTS | Involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. nih.govresearchgate.net | Decrease in absorbance, measured spectrophotometrically. |

| Cupric Reducing Antioxidant Capacity Assay | CUPRAC | Based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant in the presence of a chelating agent. nih.govscielo.sa.cr | Formation of a colored complex, with absorbance measured to quantify reducing power. |

Investigation into fatty acids and their derivatives has shown varying levels of antioxidant activity. For instance, oils rich in certain unsaturated fatty acids have demonstrated radical scavenging activity in DPPH assays. scienceopen.com To ascertain the specific antioxidant capacity of this compound, it would need to be subjected to a battery of these standardized tests.

Cytotoxicity in Select Cancer Cell Lines

The cytotoxic potential of compounds against cancer cells is a cornerstone of oncological research. The structural motif present in this compound—the α,β-unsaturated carbonyl group—is a feature found in numerous compounds investigated for their anticancer properties. nih.govwikipedia.org This electrophilic system can react with nucleophilic residues in biological macromolecules, such as proteins and DNA, potentially leading to cellular stress and apoptosis.

While direct cytotoxic data for this compound is not available, studies on other α-methylene-containing compounds and α,β-unsaturated carboxylic acids provide insight into their potential activity. nih.govnih.gov The cytotoxicity of such compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically reported as the IC50 value, the concentration of a compound that inhibits cell growth by 50%.

Below is a table summarizing the reported cytotoxicity of structurally related α,β-unsaturated compounds against various cancer cell lines, illustrating the potential for this class of molecules.

| Compound Class/Example | Cancer Cell Line | IC50 Value (µM) |

| Plakortic Acid (α,β-unsaturated acid) | CCRF-CEM (Leukemia) | ~0.20 |

| Plakortic Acid (α,β-unsaturated acid) | CEM/ADR5000 (Multidrug-resistant Leukemia) | ~0.20 |

| α-methylene-γ-hydroxy esters | Panc-1 (Pancreatic) | Varies by structure |

| α-methylene-γ-hydroxy esters | MIA-PaCa-2 (Pancreatic) | Varies by structure |

| α-methylene-γ-hydroxy esters | BxPC-3 (Pancreatic) | Varies by structure |

Data compiled from studies on α,β-unsaturated compounds. nih.govresearchgate.net Note: These values are for related compounds, not this compound itself.

Molecular-Level Interactions in Biological Systems

Mechanisms of Substrate Binding and Catalyst Anchoring in Reactions

At the molecular level, the reactivity and function of a compound like this compound are governed by its interactions with other molecules, such as enzyme active sites or metal catalysts. The principles of substrate binding and catalyst anchoring describe how these interactions are initiated and stabilized to facilitate a chemical transformation.

Substrate Binding: In enzymatic reactions, the substrate binds to a specific region of the enzyme known as the active site. This binding is a highly specific process driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (from the -OH group) and acceptor (from the C=O group).

Hydrophobic Interactions: The seven-carbon aliphatic chain is hydrophobic and will preferentially interact with nonpolar amino acid residues within an enzyme's binding pocket.

Two primary models describe this process: the "lock-and-key" model, where the substrate fits into a rigid active site, and the "induced-fit" model, where the binding of the substrate induces a conformational change in the enzyme to achieve a complementary fit.

Catalyst Anchoring: In synthetic chemistry, catalysts are used to accelerate reactions. For a catalyst to act upon this compound, the molecule must first coordinate or "anchor" to the catalytic center. The α,β-unsaturated carbonyl system is an excellent ligand for many transition metals. The double bond (alkene) and the carbonyl group can coordinate to a metal center, holding the molecule in a specific orientation for a subsequent reaction, such as hydrogenation or addition across the double bond. wikipedia.org This anchoring is crucial for controlling the stereochemistry and efficiency of the catalytic process. The carboxylic acid group can also serve as an anchoring point, particularly in reactions involving acid-base catalysis or coordination to a metal catalyst.

Computational Chemistry and Molecular Modeling of 2 Methyleneheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-Methyleneheptanoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing fundamental insights into its geometry, stability, and chemical behavior.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, the aliphatic chain and the carboxylic acid group of this compound can rotate freely, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which are the ones that exist at energy minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

| Conformer ID | Dihedral Angle (C3-C2-C=C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-01 | 178.5 | 0.00 | 75.2 |

| Conf-02 | 65.2 | 1.25 | 11.1 |

| Conf-03 | -68.9 | 1.30 | 10.3 |

| Conf-04 | 5.4 | 2.50 | 3.4 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the stable conformers of this compound are identified, quantum chemical calculations can be used to predict its spectroscopic properties with a high degree of accuracy. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemistry can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can be converted into chemical shifts (δ). mdpi.comnih.gov Comparing these predicted shifts with experimental data can confirm the molecule's structure and assign specific signals to individual atoms.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies of these vibrations, which correspond to the stretching and bending of chemical bonds. nih.govmdpi.com This information is invaluable for identifying the functional groups present in the molecule, such as the carboxylic acid (C=O, O-H) and the methylene (B1212753) (C=C) groups. The calculated frequencies are often scaled to better match experimental results. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table shows predicted chemical shifts for the lowest energy conformer, which are essential for interpreting experimental NMR spectra.

| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | COOH | - | 172.5 |

| C2 | C=CH₂ | - | 140.1 |

| C3 | CH₂ | 2.25 | 33.8 |

| C4 | CH₂ | 1.45 | 28.9 |

| C5 | CH₂ | 1.30 | 31.5 |

| C6 | CH₂ | 1.30 | 22.6 |

| C7 | CH₃ | 0.90 | 14.1 |

| C8 (=CH₂) | =CH₂ | 6.20, 5.95 | 128.7 |

| H (O-H) | COOH | 12.10 | - |

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

This table highlights the characteristic vibrational modes that could be identified using IR or Raman spectroscopy.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 3550 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1715 | Strong |

| C=C Stretch | Methylene Group | 1650 | Medium |

| C-H Stretch (sp²) | Methylene Group | 3080 | Medium |

| C-H Stretch (sp³) | Alkyl Chain | 2960-2850 | Strong |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations model the movement of every atom in the molecule over time by solving Newton's equations of motion. tandfonline.com This approach allows for the study of the conformational dynamics of this compound in a more realistic environment, such as in a water solution, revealing how it transitions between different shapes and interacts with its surroundings. conicet.gov.ar

Analysis of Ligand-Protein Interactions and Binding Dynamics

MD simulations are particularly powerful for studying how a ligand like this compound interacts with a biological target, such as a protein or enzyme. nih.gov By simulating the ligand-protein complex, researchers can observe the stability of the binding, identify key amino acid residues involved in the interaction, and understand the dynamic nature of the binding process. nih.gov For instance, simulations could reveal how the flexible tail of this compound adapts to fit within a protein's binding pocket and which specific hydrogen bonds or hydrophobic interactions stabilize the complex. youtube.com

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmedium.com The process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the fit using a scoring function.

Virtual screening expands on this by docking the molecule against a large library of known protein structures. wikipedia.orgnih.gov This high-throughput approach can help identify potential biological targets for this compound by finding proteins to which it is predicted to bind strongly. nih.govyoutube.com This is a crucial first step in understanding the potential biological activity of a compound.

Prediction of Binding Affinities to Potential Biological Receptors or Enzymes

A key output of molecular docking is the prediction of binding affinity, typically expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol). arxiv.org This score ranks different binding poses and can be used to compare the binding strength of a ligand to different proteins. oup.comresearchgate.net A more negative score generally indicates a more favorable predicted interaction. By docking this compound against various enzymes involved in fatty acid metabolism, for example, one could hypothesize which pathways it might influence. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Scores of this compound with Potential Enzyme Targets

This table provides an example of how virtual screening results could be presented, ranking potential protein targets based on predicted binding affinity.

| Protein Target | PDB ID | Function | Predicted Binding Affinity (kcal/mol) |

| Fatty Acid Binding Protein 4 (FABP4) | 2HMB | Lipid transport | -7.2 |

| Acetyl-CoA Carboxylase (ACC) | 2F9Y | Fatty acid synthesis | -6.8 |

| Carboxylic Acid Reductase (CAR) | 4Z2E | Aldehyde synthesis | -6.5 |

| Cathepsin A | 5N17 | Carboxypeptidase | -5.9 |

Identification of Pharmacophoric Features for Drug Design (General Principle)

In computational chemistry and drug design, a pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.govresearchgate.net The identification of these features is a critical step in designing new drugs. The process involves pinpointing the spatial arrangement of key functional groups and properties that are crucial for molecular recognition at the target's active site. researchgate.net

The primary pharmacophoric features are categorized based on their physicochemical properties and potential interactions with a biological target. researchgate.netresearchgate.net These features are not specific atoms but rather abstract representations of interaction centers. researchgate.net Key, commonly recognized pharmacophoric properties include:

Hydrogen Bond Acceptors (HBA): Atoms or groups with lone pairs of electrons (e.g., oxygen, nitrogen) that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms (e.g., oxygen, nitrogen) bonded to a hydrogen atom that can donate it to form a hydrogen bond.

Hydrophobic (H) / Lipophilic regions: Nonpolar groups, such as alkyl chains or aromatic rings, that can form favorable van der Waals interactions with nonpolar regions of the target.

Positive Ionizable (PI): Groups that can carry a positive charge at physiological pH, such as amines, enabling ionic interactions.

Negative Ionizable (NI): Groups that can carry a negative charge at physiological pH, such as carboxylic acids, which can engage in ionic interactions. researchgate.net

Aromatic Rings (AR): Flat, cyclic, conjugated systems that can participate in π-π stacking or other aromatic interactions.

For this compound, a systematic analysis of its structure reveals several key pharmacophoric features that could be crucial for its interaction with a biological target. The molecule's carboxylic acid group is a primary source of distinct features, while its carbon backbone contributes others.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin in this compound | Potential Interaction Type |

| Hydrogen Bond Donor (HBD) | The hydroxyl (-OH) group of the carboxylic acid. | Donating a hydrogen bond to an acceptor group on the target. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) of the carboxylic acid. | Accepting a hydrogen bond from a donor group on the target. |

| Negative Ionizable (NI) | The entire carboxylic acid group (-COOH), which can deprotonate to a carboxylate (-COO⁻). | Forming ionic bonds or salt bridges with positively charged residues. |

| Hydrophobic (H) | The pentyl side chain (-CH₂(CH₂)₃CH₃) and the methylene group (=CH₂). | Engaging in van der Waals or hydrophobic interactions. |

These features, in their specific three-dimensional arrangement, constitute the pharmacophore model for this compound. This model can then be used in virtual screening campaigns to identify other molecules that share the same pharmacophoric pattern and may exhibit similar biological activity. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu This process goes beyond simply identifying reactants and products by mapping the energetic landscape that connects them. The primary goal is to locate and characterize the stationary points on a reaction's potential energy surface (PES). smu.edu These points include the stable reactant and product molecules and, most importantly, the high-energy transition states that lie between them. britannica.com

By examining the intrinsic reaction coordinate (IRC), which represents the lowest-energy path connecting reactants to products via the transition state, chemists can gain a detailed understanding of the structural changes that occur during a reaction. smu.edu This analysis reveals the sequence of bond-breaking and bond-forming events. Computational approaches allow for the investigation of reaction intermediates, which may be too transient to be observed experimentally. smu.edu This detailed insight is crucial for understanding reaction kinetics and for predicting how changes in molecular structure will affect the reaction outcome.

Transition State Analysis of Chemical and Enzymatic Transformations

Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by examining the properties of the "activated complex" at the transition state. johnhogan.infowikipedia.org The transition state is defined as the specific molecular configuration along the reaction coordinate that corresponds to the highest potential energy point on the path from reactants to products. wikipedia.org This high-energy, transient arrangement is not a stable molecule but rather a fleeting species at the peak of the energy barrier, often referred to as a saddle point on the potential energy surface. johnhogan.infowikipedia.org

Computational transition state analysis involves several key steps:

Locating the Transition State Structure: Sophisticated algorithms are used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. smu.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction. fiveable.me Key thermodynamic parameters are calculated to describe this barrier:

Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants. wikipedia.org

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. wikipedia.org

For a molecule like this compound, which is an α,β-unsaturated carboxylic acid, a characteristic reaction is the conjugate or Michael addition. libretexts.org In this reaction, a nucleophile attacks the β-carbon. A computational transition state analysis of such a transformation would model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent re-hybridization and charge redistribution within the molecule.

Table 2: Key Parameters from a Hypothetical Transition State Analysis

| Parameter | Description | Significance |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between the reactants and the transition state. | Determines the overall rate of the reaction; a lower ΔG‡ means a faster reaction. wikipedia.org |

| ΔH‡ (Enthalpy of Activation) | The enthalpy difference between the transition state and the reactants. | Represents the energy required to break and form bonds to reach the transition state. wikipedia.org |

| ΔS‡ (Entropy of Activation) | The entropy difference between the transition state and the reactants. | Indicates the change in order/disorder; a negative value suggests a more ordered transition state. wikipedia.org |

| Imaginary Frequency | The single negative vibrational frequency of the transition state structure. | Confirms the structure is a true transition state and describes the motion over the energy barrier. |

In the context of enzymatic transformations, the principles of transition state analysis remain the same, but the focus shifts to how an enzyme catalyzes a reaction. Enzymes function by providing an alternative reaction pathway with a significantly lower activation energy (ΔG‡) compared to the uncatalyzed reaction in solution. fiveable.menih.gov Computational models can be used to study the interactions between the substrate (e.g., this compound) and the amino acid residues in the enzyme's active site. This analysis can reveal how the enzyme stabilizes the transition state, thereby accelerating the reaction.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Methyleneheptanoic Acid

The industrial viability and environmental impact of producing this compound are largely dependent on the efficiency and sustainability of its synthesis. Traditional methods for creating α,β-unsaturated carboxylic acids, such as the Wittig or Horner–Wadsworth–Emmons reactions, are often limited by the production of stoichiometric amounts of waste byproducts like phosphine (B1218219) oxides chemistryviews.org. Consequently, future research is geared towards developing greener and more atom-economical synthetic strategies.

Key areas of development include:

Catalytic Carboxylation: The use of transition metal catalysts, such as copper, to facilitate the carboxylation of alkynes using carbon dioxide (CO2) as a C1 source represents a highly attractive, sustainable approach. chemistryviews.org This method avoids harsh reagents and minimizes waste.

Biocatalysis: The application of enzymes, particularly lipases, for the synthesis of derivatives of this compound is a promising green alternative. researchgate.netmdpi.com Biocatalytic processes operate under mild conditions, are highly selective, and can be performed in solvent-free systems, aligning with the principles of green chemistry. mdpi.comnih.govnih.govunibo.it

Palladium-Catalyzed Dehydrogenation: Recent advances in palladium-catalyzed dehydrogenation of saturated carboxylic acids offer a direct route to their α,β-unsaturated counterparts. nih.gov Optimizing this methodology for this compound could provide an efficient and direct synthetic pathway.

| Synthetic Route | Key Advantages | Potential Challenges | References |

|---|---|---|---|

| Catalytic Carboxylation with CO2 | Utilizes a renewable C1 source, high atom economy, reduced byproducts. | Catalyst stability and recovery, reaction optimization for specific substrate. | chemistryviews.orgorganic-chemistry.org |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally benign, potential for solvent-free reactions. | Enzyme stability, substrate scope, and reaction time. | researchgate.netmdpi.comnih.gov |

| Palladium-Catalyzed Dehydrogenation | Direct conversion of saturated acids, potentially high efficiency. | Catalyst cost and lifetime, regioselectivity control. | nih.gov |

In-depth Exploration of Undiscovered Biological Activities and Molecular Targets

While initial studies may have hinted at certain biological effects of this compound, a vast landscape of potential pharmacological activities remains unexplored. Future research should focus on systematic screening to identify novel biological functions and their corresponding molecular targets. Given its structure as a methyl-branched, unsaturated fatty acid, several areas warrant investigation.

Potential research avenues include:

Antimicrobial and Antifungal Activity: Many fatty acids and their derivatives exhibit antimicrobial properties. Screening this compound against a broad panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

Metabolic Regulation: As a fatty acid analogue, it may interfere with or modulate lipid metabolism pathways. hmdb.ca Investigating its effects on enzymes involved in fatty acid synthesis, oxidation, and signaling is a critical next step.

Anti-inflammatory Effects: Certain unsaturated fatty acids possess anti-inflammatory properties. Evaluating the impact of this compound on inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, could be fruitful.

Anticancer Activity: The role of fatty acid metabolism in cancer is an area of intense research. Assessing the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines may identify novel anticancer leads.

| Potential Biological Activity | Potential Molecular Targets | Rationale |

|---|---|---|

| Antimicrobial/Antifungal | Bacterial/fungal cell membrane integrity, key metabolic enzymes. | Structural similarity to other bioactive fatty acids. |

| Metabolic Regulation | Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC), Peroxisome proliferator-activated receptors (PPARs). | Analogue of endogenous fatty acids. hmdb.cahmdb.ca |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX), NF-κB signaling pathway. | Unsaturated fatty acids are known modulators of inflammation. |